Cas no 2138102-40-4 (2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}butanoic acid)

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid is a heterocyclic carboxylic acid derivative featuring a fused pyrazolo-pyridine scaffold. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. Its rigid bicyclic structure and functional carboxyl group enable selective modifications, making it suitable for applications in drug discovery and development. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic utility is further enhanced by the reactivity of the pyrazole and pyridine moieties, allowing for diverse derivatization. Researchers value this scaffold for its potential in targeting specific pharmacological pathways.
2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}butanoic acid structure
2138102-40-4 structure
Product Name:2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}butanoic acid
CAS No:2138102-40-4
MF:C11H16N2O2
MW:208.256942749023
CID:6051953
PubChem ID:165493392
Update Time:2025-10-28

2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}butanoic acid
    • 2138102-40-4
    • EN300-1138995
    • 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid
    • Inchi: 1S/C11H16N2O2/c1-2-8(11(14)15)9-7-12-13-6-4-3-5-10(9)13/h7-8H,2-6H2,1H3,(H,14,15)
    • InChI Key: BEHZMLORAGBUFM-UHFFFAOYSA-N
    • SMILES: OC(C(CC)C1C=NN2CCCCC2=1)=O

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.1Ų

2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}butanoic acid Pricemore >>

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Additional information on 2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}butanoic acid

Introduction to 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid (CAS No. 2138102-40-4)

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid, with the CAS number 2138102-40-4, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for the development of new drugs targeting various diseases.

The chemical structure of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid consists of a pyrazolopyridine core linked to a butanoic acid moiety. The pyrazolopyridine ring system is characterized by its nitrogen atoms at positions 1 and 5, which contribute to its pharmacological properties. The butanoic acid group adds a carboxylic acid functionality, which can influence the compound's solubility, stability, and interaction with biological targets.

Recent studies have highlighted the potential of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuroprotection and neuroinflammation. For instance, it has been found to inhibit the activation of microglial cells and reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammatory responses.

In addition to its neuroprotective effects, 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid has also demonstrated promising antitumor activity. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways such as PI3K/Akt and MAPK. These findings suggest that it could be a valuable lead compound for the development of novel anticancer agents.

The pharmacokinetic properties of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid have been extensively studied to optimize its therapeutic potential. In vitro and in vivo experiments have shown that it exhibits good oral bioavailability and favorable metabolic stability. These characteristics are crucial for ensuring that the compound can effectively reach its target tissues and exert its intended biological effects.

To further enhance the therapeutic utility of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid, researchers are exploring various prodrug strategies. Prodrugs are biologically inactive derivatives that are converted into the active drug upon administration. This approach can improve the drug's solubility, stability, and tissue distribution while reducing potential side effects. For example, ester prodrugs of this compound have been synthesized and evaluated for their improved pharmacokinetic profiles.

Clinical trials are currently underway to assess the safety and efficacy of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at various dose levels with no significant adverse effects reported. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

In conclusion, 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}butanoic acid (CAS No. 2138102-40-4) represents a promising candidate for the development of new therapeutic agents targeting neurodegenerative diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive molecule for further investigation and optimization. As research in this area continues to advance, it is anticipated that this compound will play a significant role in improving patient outcomes and advancing medical science.

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